Nalidixic acid anion is the conjugate base of nalidixic acid, a synthetic antibiotic belonging to the quinolone class. It is primarily characterized by its molecular formula and is predominantly found in its anionic form at physiological pH levels (around 7.3) in biological systems . Nalidixic acid, first synthesized in the 1960s, was initially used to treat urinary tract infections and has since been explored for various applications in medicinal chemistry and biochemistry.
Nalidixic acid is derived from the reaction between 2-amino-6-methylpyridine and diethyl ethoxymethylenemalonate, leading to its formation as a key compound in the development of fluoroquinolone antibiotics . The anion itself arises when nalidixic acid loses a proton from its carboxylic acid group, resulting in a negatively charged species that plays a significant role in its pharmacological activity.
Nalidixic acid anion can be classified as:
The synthesis of nalidixic acid anion typically involves the deprotonation of nalidixic acid. This can be achieved through various methods, including:
In laboratory settings, nalidixic acid can be synthesized in controlled environments where pH levels are carefully monitored to ensure optimal conditions for deprotonation. Characterization techniques such as Fourier-transform infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly employed to confirm the formation of the nalidixic acid anion and assess its purity .
The molecular structure of nalidixic acid anion features:
Nalidixic acid anion participates in various chemical reactions, including:
The reactivity of nalidixic acid anion is influenced by factors such as pH, ionic strength, and the presence of other ions or molecules in solution. Its ability to coordinate with metal ions is particularly significant for developing metalloantibiotics.
The mechanism of action of nalidixic acid involves:
Research indicates that nalidixic acid's binding affinity to DNA is influenced by its ionic state, with the anionic form exhibiting enhanced interactions due to increased solubility and reactivity .
Nalidixic acid anion has several applications in scientific research and medicine:
The nalidixic acid anion is the deprotonated form of nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid), generated by the loss of the carboxylic acid proton. Its systematic IUPAC name is 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylate. This anion retains the bicyclic 1,8-naphthyridine core but features a negatively charged carboxylate group (-COO⁻) at position 3, fundamentally altering its electronic distribution and reactivity compared to the parent acid [2] [5]. The molecular formula is C₁₂H₁₁N₂O₃⁻, with a monoisotopic mass of 231.0769 Da. Deprotonation significantly enhances water solubility due to the ionic character, which is critical for its biological interactions and metal-chelating capabilities [4] [7].
Table 1: Molecular Identifiers of Nalidixic Acid Anion
Property | Value |
---|---|
IUPAC Name | 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-carboxylate |
Molecular Formula | C₁₂H₁₁N₂O₃⁻ |
Charge | -1 |
Canonical SMILES | CCN1C=C(C(=O)C2=CC=C(C)N=C21)C([O-])=O |
Major Site of Deprotonation | Carboxyl group (C3 position) |
The nalidixic acid anion exhibits extensive resonance stabilization delocalizing the negative charge across the carboxylate group and the adjacent carbonyl (C4=O). This creates a conjugated system where the negative charge is shared between both oxygen atoms (O1 and O2) of the carboxylate, as well as the C4 carbonyl oxygen, reducing electron density localization and enhancing stability. X-ray crystallography of metal complexes confirms asymmetric carboxylate coordination, with C-O bond lengths averaging 1.26 Å (C=O) and 1.25 Å (C-O⁻), indicative of partial double-bond character [7] [8].
Tautomerism is restricted compared to the parent acid. While neutral nalidixic acid exhibits keto-enol tautomerism at the C4 carbonyl group, deprotonation stabilizes the keto form due to resonance with the carboxylate. Computational studies show the enol form is disfavored by >20 kJ/mol in the anion due to disruption of the conjugated system. This tautomeric locking enhances planarity in the naphthyridine ring, facilitating π-stacking and metal coordination [7] [8].
Table 2: Key Bond Features in Nalidixic Acid Anion
Structural Feature | Bond Length (Å) | Character |
---|---|---|
C3-O1 (carboxylate) | 1.26 | Partial double bond |
C3-O2 (carboxylate) | 1.25 | Partial double bond |
C4=O (carbonyl) | 1.23 | Double bond |
N1-C2 | 1.38 | Single bond with resonance contribution |
FT-IR Spectroscopy: Deprotonation induces a significant shift in carboxylate vibrations. The broad O-H stretch (2500-3000 cm⁻¹) in neutral nalidixic acid disappears, replaced by asymmetric νₐₛ(COO⁻) at 1570–1580 cm⁻¹ and symmetric νₛ(COO⁻) at 1385–1395 cm⁻¹. The Δν value (νₐₛ - νₛ ≈ 185 cm⁻¹) indicates monodentate metal coordination in complexes. The C4=O stretch shifts from 1705 cm⁻¹ (acid) to 1650–1670 cm⁻¹ (anion) due to reduced hydrogen bonding and resonance effects [7] [8].
UV-Vis Spectroscopy: The anion exhibits a π→π* transition band at 258 nm (ε = 18,500 M⁻¹cm⁻¹) and a n→π* band at 320 nm (ε = 6,200 M⁻¹cm⁻¹). Compared to the neutral acid (λₘₐₓ = 254 nm and 314 nm), the 6–8 nm bathochromic shifts arise from enhanced conjugation in the deprotonated form. In metal complexes (e.g., Cu²⁺ or Zn²⁺), d-d transitions appear at 600–800 nm, confirming coordination [7] [8].
NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows downfield shifts for protons near the carboxylate: H5 resonates at δ 8.45 ppm (vs. 8.28 ppm in acid), while the N-ethyl CH₂ shifts from δ 4.45 to 4.60 ppm. ¹³C NMR confirms carboxylate carbon resonance at δ 174.8 ppm, upfield from δ 167.5 ppm in the acid due to charge redistribution. These shifts reflect increased electron density at C2 and C4 positions upon deprotonation [7] [8].
Table 3: Spectroscopic Signatures of Nalidixic Acid Anion
Technique | Key Signals (Neutral Acid) | Key Signals (Anion) | Interpretation |
---|---|---|---|
FT-IR | ν(C=O)acid: 1705 cm⁻¹, ν(O-H): 2700 cm⁻¹ | νₐₛ(COO⁻): 1575 cm⁻¹, νₛ(COO⁻): 1390 cm⁻¹ | Loss of O-H; carboxylate symmetric stretches |
UV-Vis | 254 nm, 314 nm | 258 nm, 320 nm | Bathochromic shift due to extended conjugation |
¹H NMR | H5: δ 8.28 ppm; N-CH₂: δ 4.45 ppm | H5: δ 8.45 ppm; N-CH₂: δ 4.60 ppm | Deshielding near carboxylate site |
¹³C NMR | C3-COOH: δ 167.5 ppm | C3-COO⁻: δ 174.8 ppm | Upfield shift due to resonance stabilization |
The anion diverges from neutral nalidixic acid in three key aspects:
Table 4: Comparative Properties of Nalidixic Acid and Its Anion
Property | Nalidixic Acid | Nalidixic Acid Anion | Biological Impact |
---|---|---|---|
Solubility (water) | 0.1 mg/mL | >50 mg/mL | Enhanced urinary excretion |
log P | 1.0 | ~ -0.5 | Reduced passive diffusion |
pKa | 5.6 (COOH) | Conjugate base form stable at pH >6 | Predominant form at physiological pH |
Metal Binding | Weak, monodentate | Strong, bidentate (log K with Zn²⁺ = 4.9) | Altered pharmacokinetics; potential for enhanced formulations |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7